

Theoretical and Computational Perspectives on Sodium p-Toluenesulfinate: Structure, Reactivity, and Application

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Compound of Interest

Compound Name: Sodium p-toluenesulfinate

Cat. No.: B147524

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Executive Summary: **Sodium p-toluenesulfinate** (SPTS), a seemingly simple organosulfur salt, serves as a cornerstone reagent in diverse fields ranging from pharmaceutical synthesis to advanced materials. Its utility stems from a unique combination of nucleophilic and radical-precursor characteristics, governed by its underlying electronic structure. This technical guide moves beyond standard chemical descriptions to provide an in-depth analysis of SPTS from a theoretical and computational standpoint. We explore its molecular geometry, electronic properties, and reactivity through the lens of Density Functional Theory (DFT) and other computational methods. By elucidating the causality behind its reactivity, this guide offers researchers and drug development professionals a predictive framework for optimizing existing protocols and innovating novel applications for this versatile molecule.

Introduction: The Versatile Identity of Sodium p-Toluenesulfinate

Sodium p-toluenesulfinate, also known as sodium 4-methylbenzenesulfinate, is an organic sodium salt with the chemical formula $C_7H_7NaO_2S$.^[1] It typically presents as a stable, white to off-white crystalline powder with a high melting point exceeding 300°C, indicating significant thermal stability.^{[2][3]} While only slightly soluble in water, it is hygroscopic and requires careful handling and storage.^{[2][4]}

Its significance in the chemical and pharmaceutical industries cannot be overstated. It is a critical intermediate for synthesizing a wide array of Active Pharmaceutical Ingredients (APIs) and is instrumental in the dye industry as a dispersal agent.[5] Furthermore, its applications extend to agrochemical synthesis, curing for grouting materials, and as a mild reducing agent. [2][6] The core of its utility, however, lies in its dual reactivity: it can act as a potent sulfur-based nucleophile or, under appropriate conditions, serve as a precursor to the synthetically valuable p-toluenesulfonyl radical.[7][8] Understanding the theoretical basis of this reactivity is paramount for its intelligent application.

Property	Value	Source(s)
CAS Number	824-79-3	[1]
Molecular Formula	C ₇ H ₇ NaO ₂ S	[1]
Molecular Weight	178.18 g/mol	[4]
Appearance	White to off-white powder	[2]
Melting Point	>300 °C	[3]
IUPAC Name	sodium;4-methylbenzenesulfinate	[4]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)([O-])[Na+]</chem>	[1]

Molecular and Electronic Structure: The Source of Reactivity

The reactivity of the p-toluenesulfinate anion is a direct consequence of its geometry and the distribution of its valence electrons. Both experimental and computational methods provide a clear picture of its structure.

Experimentally Determined Crystal Structure

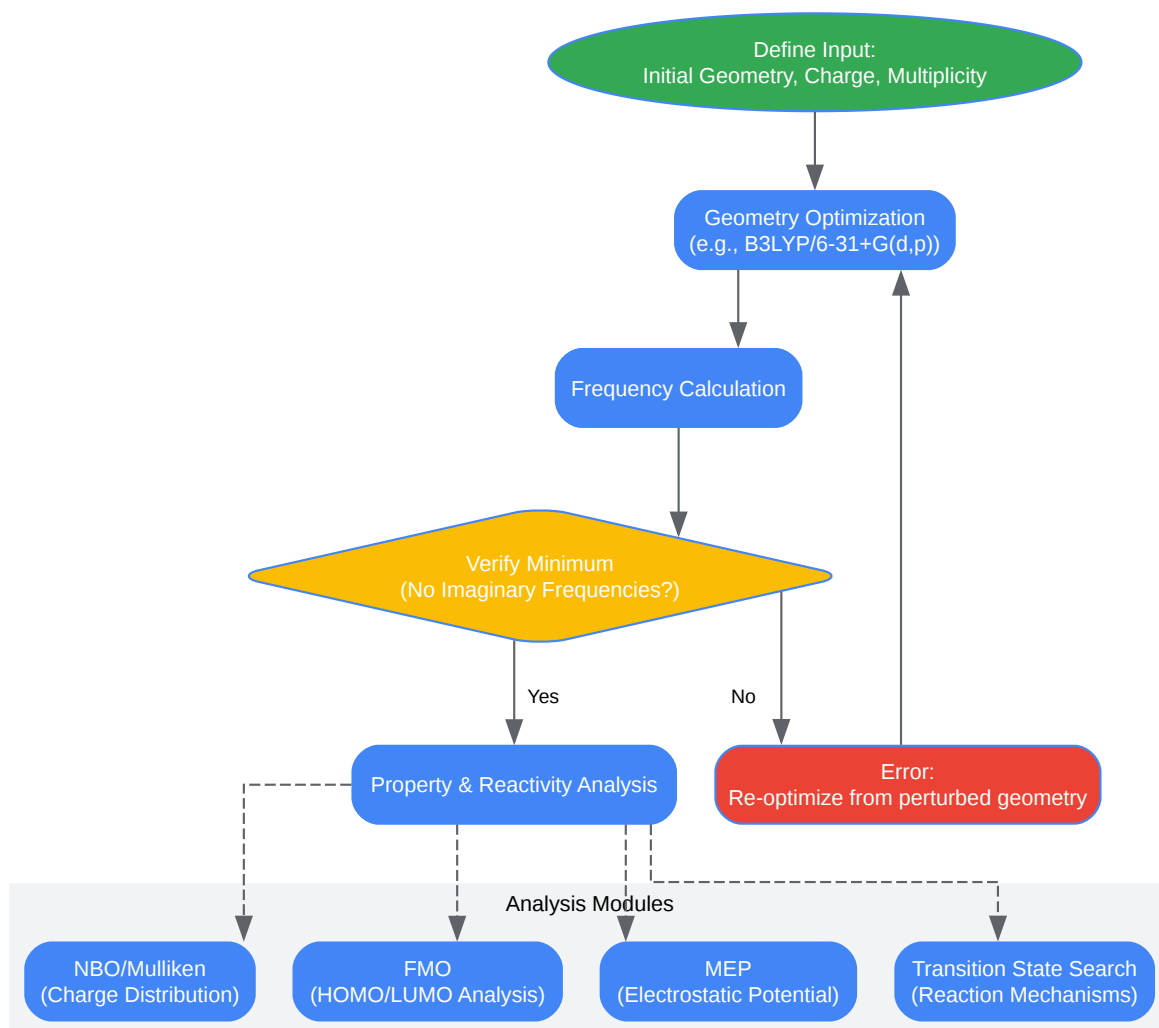
Single-crystal X-ray diffraction studies on **sodium p-toluenesulfinate** tetrahydrate reveal key structural features.[9] In the p-toluenesulfinate anion, the sulfur atom exists in a pseudo-tetrahedral geometry when accounting for the non-bonding lone pair of electrons. The

experimentally determined bond angles around the sulfur atom range from approximately 102° to 110°.[9] This geometry is crucial as the accessible lone pair and the negatively charged oxygen atoms are the primary sites of chemical reactivity.

Insights from Density Functional Theory (DFT)

Computational chemistry, particularly DFT, offers a deeper understanding of the electronic landscape. Studies on the closely related benzenesulfinate anion using the B3LYP functional with a 6-31+G(d,p) basis set provide valuable insights.[2][10]

- **Charge Distribution:** Mulliken population analysis shows a significant negative charge localization on the two oxygen atoms of the sulfinato group, with a lesser negative charge on the sulfur atom.[10] This distribution confirms the oxygen atoms as hard nucleophilic sites, while the sulfur atom, with its lone pair, acts as a soft nucleophilic center. This distinction is critical for predicting regioselectivity in reactions with ambident electrophiles.
- **Frontier Molecular Orbitals (FMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For sulfinato anions, the HOMO is typically a π -type orbital with significant contributions from the sulfur lone pair and the p-orbitals of the oxygen atoms.[11][12] A high HOMO energy level indicates strong electron-donating capability, making it a potent nucleophile. The energy gap between the HOMO and LUMO is a determinant of molecular stability; a smaller gap suggests higher reactivity.[13]



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